Structural Uniqueness vs. Closest Commercial Oxalamide Analogs
The target compound features a unique combination of a 5-methylisoxazol-3-yl group on the N1 position and a pyridin-4-ylmethyl group on the N2 position of the oxalamide scaffold. In contrast, the closest commercially available comparator, N1,N2-bis(pyridin-4-ylmethyl)oxalamide (CAS 205386-51-2), lacks the isoxazole ring entirely [1]. Another near analog, N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide, replaces the isoxazole with a simple methyl group, abolishing the heterocyclic hydrogen-bonding and π-stacking capacity . The presence of the 5-methylisoxazole confers distinct electronic and steric properties that are predicted to alter target binding and metabolic stability relative to these simpler analogs.
| Evidence Dimension | Molecular structure and functional group composition |
|---|---|
| Target Compound Data | Contains 5-methylisoxazol-3-yl and pyridin-4-ylmethyl groups linked via oxalamide |
| Comparator Or Baseline | N1,N2-bis(pyridin-4-ylmethyl)oxalamide (CAS 205386-51-2): two pyridin-4-ylmethyl groups, no isoxazole; N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide: methyl in place of isoxazole |
| Quantified Difference | Qualitative structural divergence: presence vs. absence of an aromatic heterocycle (isoxazole) with distinct H-bond acceptor/donor capabilities |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data |
Why This Matters
The unique substitution pattern dictates the compound's potential intermolecular interactions, making it irreplaceable in structure-activity relationship (SAR) studies where the isoxazole moiety is a critical pharmacophoric element.
- [1] PubChem CID 3121386. Ethanediamide, N,N'-bis(4-pyridinylmethyl)-. Accessed 2026-05-09. View Source
